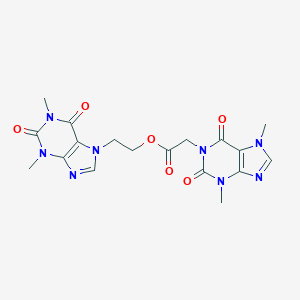
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPPE or 2-hydroxy-DPPE. It is a chiral molecule that belongs to the class of hydroxyaryl nitriles.
Mécanisme D'action
The mechanism of action of (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and suppress viral replication. It has also been shown to have an inhibitory effect on the proliferation of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile in lab experiments is its ease of synthesis. It is also a relatively stable compound, making it easy to handle and store. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile. One area of interest is its potential use as a chiral ligand in asymmetric synthesis reactions. Another area of interest is its use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile involves the reaction of 4-phenylmethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. This reaction gives rise to ethyl 2-(4-phenylmethoxyphenyl)acrylate, which is further hydrolyzed to (2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile using a strong acid such as hydrochloric acid. The overall process is simple and efficient, making it a popular method for synthesizing this compound.
Applications De Recherche Scientifique
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicine, where it has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a chiral ligand in asymmetric synthesis reactions. Other potential applications include its use as a fluorescent probe and as a catalyst in organic reactions.
Propriétés
Numéro CAS |
189683-89-4 |
|---|---|
Nom du produit |
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile |
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-(4-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H13NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,11H2/t15-/m0/s1 |
Clé InChI |
ZLMAAYCULGLKMV-HNNXBMFYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](C#N)O |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)O |
Synonymes |
(R)-4-PHENYLMETHOXY-MANDELONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)

![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)
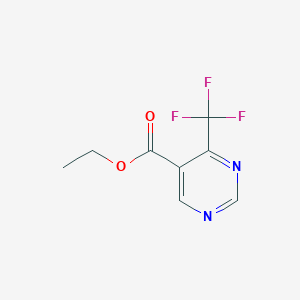
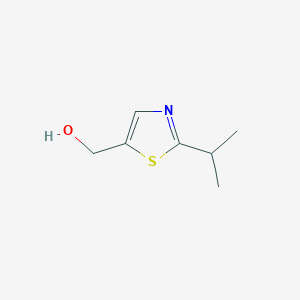
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
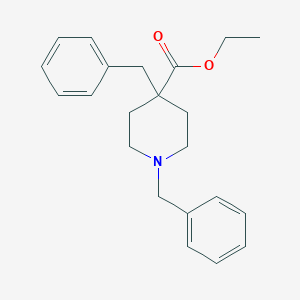
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
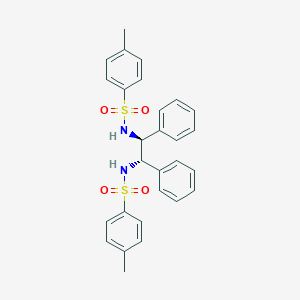

![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
